molecular formula C5H8N2O B14798097 (2R,4S)-4-hydroxypyrrolidine-2-carbonitrile

(2R,4S)-4-hydroxypyrrolidine-2-carbonitrile

Cat. No.: B14798097
M. Wt: 112.13 g/mol
InChI Key: FCMNJLWIAGLUTP-UHNVWZDZSA-N
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Description

(2R,4S)-4-hydroxypyrrolidine-2-carbonitrile is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules. The presence of both hydroxyl and nitrile functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-hydroxypyrrolidine-2-carbonitrile typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method involves the reaction of trans-4-hydroxyproline with suitable nitrile sources under controlled conditions. The reaction is often catalyzed by metal nanoparticles or other chiral catalysts to achieve high enantioselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-hydroxypyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carbonyl compounds, primary amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,4S)-4-hydroxypyrrolidine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4S)-4-hydroxypyrrolidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-4-hydroxyproline: A related compound with similar stereochemistry but different functional groups.

    (2R,4S)-4-hydroxy-2-pyrrolidinone: Another compound with a hydroxyl group at the 4-position but with a lactam ring instead of a nitrile group.

Uniqueness

(2R,4S)-4-hydroxypyrrolidine-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which provide distinct reactivity and versatility in synthetic applications. Its specific stereochemistry also contributes to its unique interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(2R,4S)-4-hydroxypyrrolidine-2-carbonitrile

InChI

InChI=1S/C5H8N2O/c6-2-4-1-5(8)3-7-4/h4-5,7-8H,1,3H2/t4-,5+/m1/s1

InChI Key

FCMNJLWIAGLUTP-UHNVWZDZSA-N

Isomeric SMILES

C1[C@@H](CN[C@H]1C#N)O

Canonical SMILES

C1C(CNC1C#N)O

Origin of Product

United States

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